3-(2-Naphthyl)Acrylic Acid
Overview
Description
3-(2-Naphthyl)Acrylic Acid is an organic compound with the molecular formula C13H10O2. It is characterized by the presence of a naphthyl group attached to an acrylic acid moiety. This compound is known for its white crystalline appearance and has a melting point of 210-212°C . It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
This compound is a synthetic molecule and its specific biological targets are yet to be identified .
Mode of Action
It is known that acrylic acid derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that acrylic acid derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19822 g/mol), melting point (210-212°C), and boiling point (3931±110 °C), may influence its pharmacokinetic profile .
Result of Action
It has been suggested that naphthyl acrylic acid derivatives can undergo solid-state photodimerization, which could potentially lead to various photomechanical responses .
Action Environment
The action of 3-(2-Naphthyl)Acrylic Acid can be influenced by various environmental factors. For instance, the photomechanical behavior of naphthyl acrylic acid derivatives has been shown to be dependent on the crystal shape, which can be influenced by the crystallization conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(2-Naphthyl)Acrylic Acid are not fully understood yet. It is known that this compound can participate in certain chemical reactions. For instance, it has been used in the synthesis of other compounds
Cellular Effects
It has been suggested that this compound could have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can participate in certain chemical reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 210-212°C and a boiling point of 393.1±11.0 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Naphthyl)Acrylic Acid typically involves the reaction of 2-naphthaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Naphthyl)Acrylic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into naphthylpropionic acid.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Naphthylpropionic acid.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
3-(2-Naphthyl)Acrylic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: It serves as an inhibitor of certain enzymes, such as benzylpiperidine N-acetyltransferase.
Comparison with Similar Compounds
- 2-Naphthylacrylic Acid
- Naphthalene-2-acrylic Acid
- 3-(1-Naphthyl)Acrylic Acid
Comparison: 3-(2-Naphthyl)Acrylic Acid is unique due to its specific naphthyl substitution pattern, which influences its reactivity and interaction with enzymes. Compared to 2-Naphthylacrylic Acid, it may exhibit different inhibitory properties and reactivity in synthetic applications .
Properties
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51557-26-7 | |
Record name | 3-(Naphth-2-yl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of using 3-(2-Naphthyl)acrylic acid in the synthesis of labeled peptides?
A1: The research article describes the synthesis of a specifically labeled peptide using a derivative of this compound. The compound, 2-N-acetylamino-3-(2-naphthyl)acrylic acid, is asymmetrically reduced using tritium gas and a chiral catalyst to produce a labeled amino acid, N-acetyl-D-3-(2-naphthyl)-[2,3-3H] alanine []. This labeled amino acid is then incorporated into the peptide sequence. This approach allows for the creation of a labeled peptide with a high specific activity, useful for studying its interactions and behavior.
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